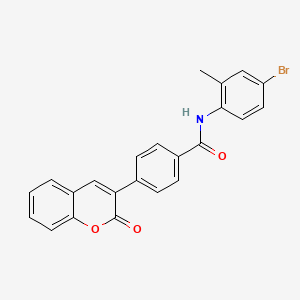
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as BRMCB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit promising activity against various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation. In addition, N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to modulate various signaling pathways involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant activity.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. Moreover, it has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation. In addition, N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to modulate various signaling pathways involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant activity.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified using various analytical techniques. Moreover, it has been extensively studied for its potential therapeutic applications, making it a potential candidate for further research. However, there are also limitations to its use in laboratory experiments. It has been found to exhibit cytotoxicity at high concentrations, making it difficult to use in in vivo studies. Moreover, its exact mechanism of action is not fully understood, making it challenging to design experiments to elucidate its mode of action.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One potential area of research is to further elucidate its mechanism of action and identify its molecular targets. Moreover, it can be further studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, its pharmacokinetic and pharmacodynamic properties can be further studied to determine its efficacy and safety in vivo. Finally, its potential use as a lead compound for the development of novel drugs can also be explored.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. Moreover, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. In addition, N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-12-18(24)10-11-20(14)25-22(26)16-8-6-15(7-9-16)19-13-17-4-2-3-5-21(17)28-23(19)27/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJZRIDEDJGKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4137400.png)
![6-isopropyl-2-(methylthio)-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4137404.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)
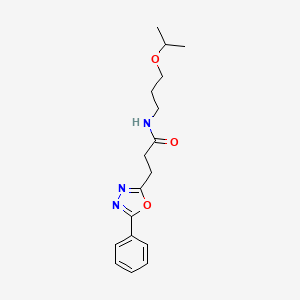
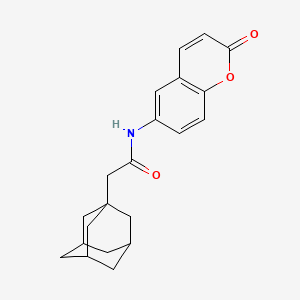
![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)
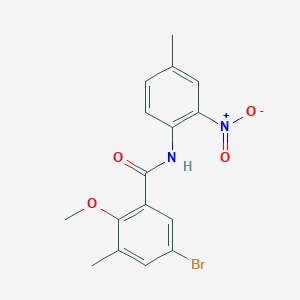
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)

![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)
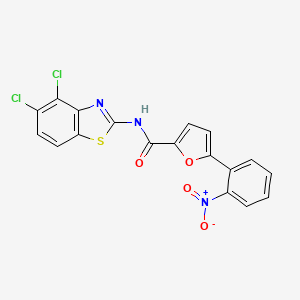
![3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4137482.png)